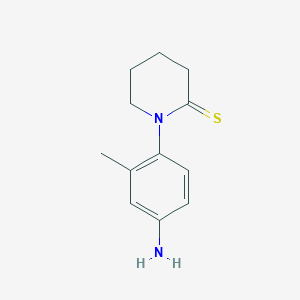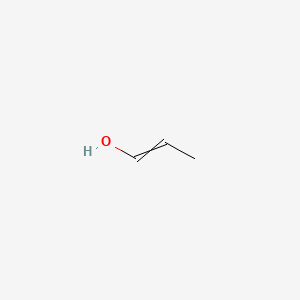
Hydroxypropylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypropylene can be synthesized through several methods:
Hydrolysis of Allyl Chloride: This is the most common industrial method where allyl chloride reacts with sodium hydroxide to produce prop-1-en-1-ol and sodium chloride. [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: This method involves the rearrangement of propylene oxide in the presence of a catalyst such as potassium alum at high temperatures. [ \text{CH}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} ]
Chemical Reactions Analysis
Hydroxypropylene undergoes various chemical reactions, including:
Reduction: It can be reduced to propanol using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Hydroxypropylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .
Comparison with Similar Compounds
Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:
Properties
Molecular Formula |
C3H6O |
|---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3 |
InChI Key |
DOKHEARVIDLSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CO |
Related CAS |
28388-89-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
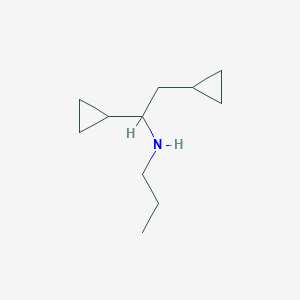

![(S)-7-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B8440505.png)
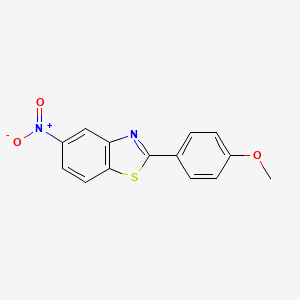
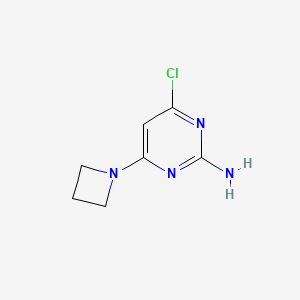
![4-n-Propyl-imidazo[1,5-d]-as-triazin-1(2H)-one](/img/structure/B8440530.png)
![7-(4-Chloropyrimidin-5-yl)-3-(4-fluorophenyl)isoxazolo[4,5-b]pyridine](/img/structure/B8440544.png)
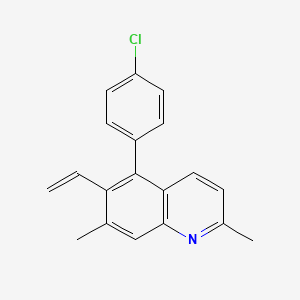
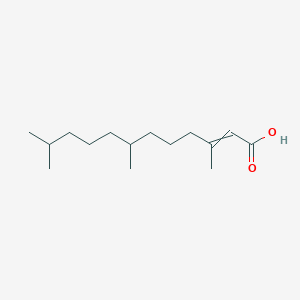
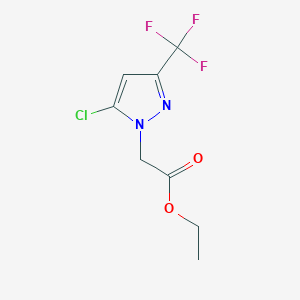
![2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile](/img/structure/B8440567.png)
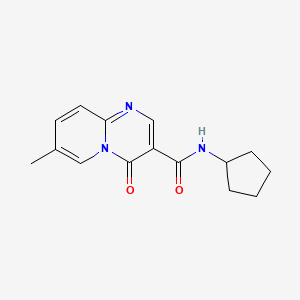
![1-(8-Nitro-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-ethanone](/img/structure/B8440600.png)
